molecular formula C25H25FN4O5S B3487086 7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID

7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID

Cat. No.: B3487086
M. Wt: 512.6 g/mol
InChI Key: OFVZOFAYQHOFPV-UHFFFAOYSA-N
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Description

The compound 7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic molecule It features a quinolone core structure, which is known for its broad-spectrum antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a condensation reaction between aniline derivatives and ethyl acetoacetate, followed by cyclization and fluorination.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, typically using piperazine and appropriate halogenated intermediates.

    Attachment of the Benzodioxin Moiety: The benzodioxin moiety is attached through a series of reactions involving the formation of an amide bond between the benzodioxin derivative and the piperazine ring.

    Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the molecule to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinolone core, potentially converting the ketone group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve halogenated intermediates and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated quinolone derivatives.

    Substitution: Various substituted piperazine and benzodioxin derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its quinolone core, it may exhibit antibacterial properties and could be explored as a potential antibiotic.

    Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

    Chemical Synthesis: Its diverse functional groups allow it to serve as a building block for synthesizing more complex molecules.

    Industrial Applications: It could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound would likely involve:

    Inhibition of Bacterial Enzymes: The quinolone core can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

    Interaction with Receptors: The piperazine and benzodioxin moieties may interact with various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar core structure but different substituents.

    Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

    Functional Diversity: The presence of the benzodioxin moiety and piperazine ring in provides unique chemical reactivity and potential for diverse applications.

    Its unique structure may offer advantages in terms of binding affinity and specificity for certain biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O5S/c1-2-28-14-17(24(32)33)23(31)16-12-18(26)20(13-19(16)28)29-5-7-30(8-6-29)25(36)27-15-3-4-21-22(11-15)35-10-9-34-21/h3-4,11-14H,2,5-10H2,1H3,(H,27,36)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVZOFAYQHOFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC5=C(C=C4)OCCO5)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 3
7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 6
7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID

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